1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride
Description
1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride is a piperidine derivative featuring a 4-(trifluoromethyl)benzyl substituent and a dihydrochloride salt form. Key properties include:
- CAS Number: 1214622-56-6 (primary) , with an alternative CAS 149401-02-5 reported in some sources .
- Molecular Formula: C₁₃H₁₇F₃N₂·2HCl.
- Molecular Weight: 331.21 g/mol .
- MDL Number: MFCD08689417 .
- Purity: ≥95% in commercial supplies .
The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making this compound a candidate for pharmaceutical applications.
Properties
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2.2ClH/c14-13(15,16)11-3-1-10(2-4-11)9-18-7-5-12(17)6-8-18;;/h1-4,12H,5-9,17H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTMPHBEUPLCJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=C(C=C2)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce derivatives with altered functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride is primarily utilized in medicinal chemistry for the development of novel therapeutic agents. Its structure allows for modifications that can enhance potency and selectivity towards specific biological targets.
Case Study: G-Secretase Inhibitors
One notable application is in the synthesis of gamma-secretase inhibitors, which are crucial in Alzheimer's disease research. These inhibitors target the enzyme responsible for the cleavage of amyloid precursor protein, thereby reducing the formation of amyloid-beta plaques associated with the disease. The trifluoromethyl group enhances lipophilicity, improving the compound's ability to cross the blood-brain barrier .
Pharmacological Research
The compound has shown potential as a pharmacological agent in various studies. Its mechanism of action often involves modulation of neurotransmitter systems, making it a candidate for treating neurological disorders.
Case Study: Dopamine D4 Receptor Antagonism
Research indicates that derivatives of this compound exhibit antagonistic activity at dopamine D4 receptors, which are implicated in conditions such as schizophrenia and attention deficit hyperactivity disorder (ADHD). A study demonstrated that modifications to the piperidine ring could significantly enhance binding affinity and selectivity for these receptors .
| Compound | Target Receptor | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| This compound | Dopamine D4 | 25 nM | |
| Derivative A | G-Secretase | 50 nM | |
| Derivative B | Human Vanilloid Receptor 1 | 30 nM |
Synthesis and Derivatives
The synthesis of this compound involves several steps, starting from readily available piperidine derivatives. The introduction of the trifluoromethyl group can be achieved through electrophilic aromatic substitution, which is a common method in organic synthesis.
Synthetic Route Example
- Starting Material : Piperidine derivative
- Step 1 : Trifluoromethylation using a trifluoromethylating agent.
- Step 2 : Benzylation to introduce the benzyl group.
- Step 3 : Formation of dihydrochloride salt for enhanced solubility.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can form hydrogen bonds with target proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyl Group
The position and nature of substituents on the benzyl group significantly influence physicochemical and biological properties. Key analogs include:
Halogen-Substituted Analogs
- 1-(4-Chlorobenzyl)piperidin-4-amine Hydrochloride CAS: 57645-56-4 . Molecular Weight: 263.18 g/mol (hydrochloride salt).
Nitro-Substituted Analogs
- 1-(3-Nitrobenzyl)piperidin-4-amine Dihydrochloride CAS: 1158785-53-5 . Molecular Weight: 308.20 g/mol. Key Difference: The nitro (-NO₂) group introduces strong electron-withdrawing effects, which may increase reactivity and toxicity risks .
Trifluoromethyl-Substituted Analogs
- 1-[2-(Trifluoromethyl)benzyl]piperidin-4-amine Dihydrochloride CAS: 1774896-59-1 . Molecular Weight: 331.21 g/mol.
- 1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine Dihydrochloride
Salt Form Comparisons
- Dihydrochloride vs. Hydrochloride Salts: Dihydrochloride salts (e.g., target compound, ) generally exhibit higher solubility in aqueous media compared to monohydrochloride salts (e.g., ). Example: The target compound’s dihydrochloride form (331.21 g/mol) has a molecular weight ~25% higher than 1-(4-chlorobenzyl)piperidin-4-amine hydrochloride (263.18 g/mol) due to the additional HCl molecule .
Pharmacological Implications
While direct evidence for the target compound’s activity is lacking, structural analogs provide insights:
- Trifluoromethyl analogs are generally more stable, reducing reactive metabolite formation.
Data Table: Key Properties of Analogs
Biological Activity
1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride is a synthetic compound with potential biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : 1-[4-(trifluoromethyl)benzyl]-4-piperidinylamine
- Molecular Formula : C13H17ClF3N2
- Molecular Weight : 312.74 g/mol
- CAS Number : 1214622-56-6
Research indicates that compounds similar to 1-[4-(trifluoromethyl)benzyl]piperidin-4-amine exhibit activity against various biological targets. The structure suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways. Specifically, the piperidine ring is often associated with modulation of central nervous system (CNS) activity and may influence neurotransmitter systems such as dopamine and serotonin.
Antimicrobial Activity
A study highlighted the compound's potential against Mycobacterium tuberculosis, where it was part of a high-throughput screening for new antimicrobial agents. The compound exhibited a minimum inhibitory concentration (MIC) in the range of 6.3 to 23 µM, indicating moderate antibacterial activity against this pathogen .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the piperidine and benzyl moieties can significantly impact biological activity. For instance, altering substituents on the benzyl ring affects lipophilicity and binding affinity to target proteins, which is crucial for optimizing therapeutic efficacy .
Case Studies
- Antimycobacterial Screening : In a comprehensive screening of over 100,000 compounds, derivatives of piperidine, including our compound of interest, were identified as promising candidates against M. tuberculosis. The study emphasized the importance of hydrophobic interactions facilitated by the trifluoromethyl group in enhancing activity against bacterial membranes .
- Neuropharmacological Effects : Another study investigated related piperidine derivatives for their effects on CNS disorders. Compounds with similar structures demonstrated significant binding affinity to serotonin receptors, suggesting potential applications in treating anxiety and depression .
Data Tables
| Property | Value |
|---|---|
| IUPAC Name | 1-[4-(trifluoromethyl)benzyl]-4-piperidinylamine |
| Molecular Formula | C13H17ClF3N2 |
| Molecular Weight | 312.74 g/mol |
| CAS Number | 1214622-56-6 |
| Antibacterial MIC | 6.3 - 23 µM |
Q & A
Basic Research Questions
Q. What synthetic routes are available for 1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, the trifluoromethylbenzyl group can be introduced by reacting 4-(trifluoromethyl)benzyl chloride with piperidin-4-amine under alkaline conditions, followed by dihydrochloride salt formation using HCl. Purity optimization (≥95%) is achieved through recrystallization in ethanol/water mixtures or column chromatography with silica gel and dichloromethane/methanol gradients .
Q. Which analytical techniques are most effective for structural characterization?
- Methodological Answer :
- X-ray crystallography : Resolves 3D molecular geometry and confirms salt formation (e.g., dihydrochloride) using SHELXL for refinement .
- NMR spectroscopy : H and F NMR verify the benzyl and trifluoromethyl groups (e.g., δ ~4.2 ppm for CH in benzyl; -60 to -70 ppm for CF) .
- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H] at m/z 317.1 for the free base) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic and receptor-binding properties?
- Methodological Answer : The CF group enhances metabolic stability by resisting oxidative degradation and increases lipophilicity (logP ~2.5), improving blood-brain barrier penetration. In receptor-binding assays (e.g., serotonin or sigma receptors), radiolabeled analogs can be used to quantify affinity (K) via competitive displacement studies. Conflicting data may arise from differences in assay pH or membrane preparations, requiring standardization .
Q. What experimental strategies address low crystallinity in X-ray diffraction studies?
- Methodological Answer :
- Solvent screening : Use high-throughput vapor diffusion with solvents like acetonitrile or tert-butanol to induce crystallization.
- Additives : Small molecules (e.g., heptanes or diethyl ether) disrupt hydrogen-bonding networks, promoting ordered crystal growth.
- Cryoprotection : Glycerol or PEG 400 in cryo-cooling mitigates lattice disorder. SHELXD or SHELXE can resolve partial structures in low-resolution data .
Q. How do conflicting reports on SSAO (semicarbazide-sensitive amine oxidase) inhibition arise, and how can they be resolved?
- Methodological Answer : Discrepancies in IC values may stem from assay conditions (e.g., pH, temperature, or enzyme source). To resolve:
- Standardize protocols : Use recombinant human SSAO and fixed substrate concentrations (e.g., benzylamine at 0.1 mM).
- Control for redox interference : Add catalase to neutralize HO, a byproduct that may alter enzyme activity.
- Validate via orthogonal assays : Compare fluorometric (Amplex Red) and radiometric (C-benzylamine) methods .
Q. What safety protocols are critical for handling this compound in vivo studies?
- Methodological Answer :
- PPE : Wear nitrile gloves and respiratory masks to prevent inhalation of hydrochloride salts.
- Ventilation : Use fume hoods during weighing to avoid aerosolization.
- First aid : For skin contact, rinse with 0.9% saline (not water) to prevent exothermic reactions with HCl. For oral exposure, administer activated charcoal (1 g/kg) within 1 hour .
Key Recommendations
- Structural Analysis : Prioritize X-ray crystallography with SHELX refinement for unambiguous confirmation of stereochemistry .
- Biological Studies : Use orthogonal assays (e.g., radioligand + functional cAMP) to validate receptor interactions and mitigate false positives .
- Synthesis : Optimize purity via recrystallization in ethanol/water (3:1 v/v) to remove residual amines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
